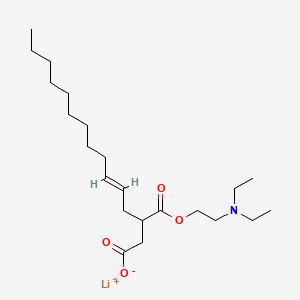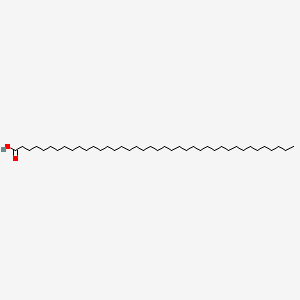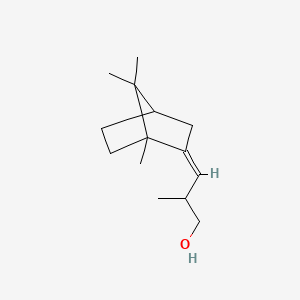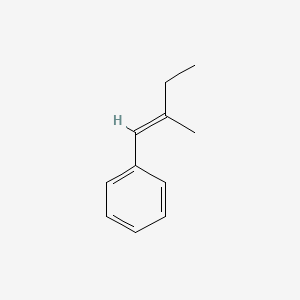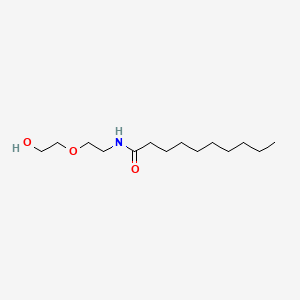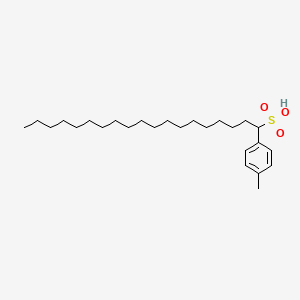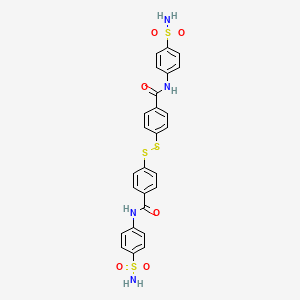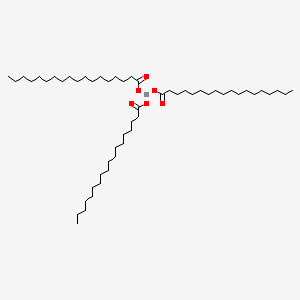
Chromium tristearate, pure
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium tristearate, also known as chromium(III) tristearate, is a coordination compound where chromium is bonded to three stearate ions. Stearate is the anion derived from stearic acid, a long-chain fatty acid. This compound is typically used in various industrial applications due to its unique properties, such as its ability to act as a lubricant and stabilizer.
准备方法
Synthetic Routes and Reaction Conditions: Chromium tristearate can be synthesized through the reaction of chromium(III) chloride with sodium stearate in an aqueous medium. The reaction typically proceeds as follows: [ \text{CrCl}3 + 3 \text{C}{17}\text{H}{35}\text{COONa} \rightarrow \text{Cr(C}{17}\text{H}_{35}\text{COO})_3 + 3 \text{NaCl} ]
Industrial Production Methods: In industrial settings, chromium tristearate is produced by reacting chromium salts with stearic acid under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified through filtration and recrystallization.
化学反应分析
Types of Reactions: Chromium tristearate primarily undergoes substitution reactions due to the presence of the stearate ligands. It can also participate in redox reactions where the chromium center changes its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the replacement of stearate ligands with other ligands such as chloride or sulfate ions.
Redox Reactions: Chromium tristearate can be reduced or oxidized using common reagents like hydrogen peroxide or sodium borohydride.
Major Products Formed:
Substitution Reactions: Chromium chloride or chromium sulfate complexes.
Redox Reactions: Chromium(II) or chromium(VI) compounds, depending on the reaction conditions.
科学研究应用
Chromium tristearate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a lubricant and stabilizer in the production of plastics and other materials.
作用机制
The mechanism by which chromium tristearate exerts its effects is primarily through its ability to form stable complexes with other molecules. The chromium center can coordinate with various ligands, influencing the reactivity and stability of the compound. This coordination ability makes it useful in catalysis and stabilization processes.
相似化合物的比较
Chromium(III) acetate: Similar in structure but uses acetate ligands instead of stearate.
Chromium(III) chloride: A simpler compound with chloride ligands.
Chromium(III) sulfate: Contains sulfate ligands and is often used in tanning and dyeing processes.
Uniqueness: Chromium tristearate is unique due to its long-chain fatty acid ligands, which impart hydrophobic properties and make it particularly useful as a lubricant and stabilizer. Its ability to form stable complexes with a variety of ligands also sets it apart from other chromium compounds.
属性
CAS 编号 |
3843-17-2 |
|---|---|
分子式 |
C54H105CrO6 |
分子量 |
902.4 g/mol |
IUPAC 名称 |
chromium(3+);octadecanoate |
InChI |
InChI=1S/3C18H36O2.Cr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
InChI 键 |
IVKVYYVDZLZGGY-UHFFFAOYSA-K |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


